Product packaging for 2-Ethoxy-3-fluoropyridine(Cat. No.:CAS No. 858675-63-5)

2-Ethoxy-3-fluoropyridine

Cat. No.: B1510274
CAS No.: 858675-63-5
M. Wt: 141.14 g/mol
InChI Key: RGMQSIXIQVIKOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Ethoxy-3-fluoropyridine (CAS 858675-63-5) is a fluorinated heterocyclic compound supplied for research and development purposes. This chemical serves as a versatile synthetic intermediate and building block in medicinal chemistry and pharmaceutical research . The molecular formula is C7H8FNO and it has a molecular weight of 141.14 g/mol . Proper storage recommendations include keeping the container sealed and stored in a dry, cool environment between 2-8°C . A related compound, this compound-5-boronic acid, is also available for Suzuki-Miyaura cross-coupling reactions, highlighting the potential of this chemical family in constructing complex molecules for drug discovery . This product is intended for research applications only and is not meant for diagnostic or therapeutic use. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8FNO B1510274 2-Ethoxy-3-fluoropyridine CAS No. 858675-63-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethoxy-3-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO/c1-2-10-7-6(8)4-3-5-9-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGMQSIXIQVIKOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50743738
Record name 2-Ethoxy-3-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858675-63-5
Record name 2-Ethoxy-3-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Engineering for 2 Ethoxy 3 Fluoropyridine

Precursor Synthesis Strategies for Fluoropyridine Scaffolds

The synthesis of fluorinated pyridine (B92270) scaffolds, essential for producing compounds like 2-Ethoxy-3-fluoropyridine, relies on a variety of advanced chemical methods. These strategies are designed to control the regioselectivity of functionalization on the electron-deficient pyridine ring.

Directed Ortho-Metalation (DoM) Approaches to Functionalized Pyridines

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds, including pyridines. nih.gov The process involves the deprotonation at the position ortho to a directed metalation group (DMG) by a strong base, typically an organolithium reagent or a lithium amide, to form an ortho-lithiated species. nih.gov This intermediate can then react with various electrophiles to introduce a wide range of functional groups. nih.gov

The aryl O-carbamate group is recognized as one of the most effective DMGs in DoM chemistry. nih.gov The general mechanism involves the coordination of a strong base, such as an alkyl lithium, to the heteroatom of the DMG at low temperatures (e.g., -78 °C), facilitating deprotonation and the formation of the lithiated intermediate. nih.gov However, the high reactivity of traditional organolithium bases can lead to undesired side reactions, especially with sensitive functional groups. nih.gov

For pyridine systems, which are prone to nucleophilic addition by organometallic reagents, the choice of base and conditions is critical. harvard.edu The use of highly hindered amide bases like TMPMgCl•LiCl has proven effective for the directed metalation of electron-poor heteroarenes. harvard.edu Another approach involves using silyl (B83357) groups as temporary blocking groups to direct substitution to other positions on the pyridine ring. nih.gov

Table 1: Bases Used in Directed Ortho-Metalation of Pyridines

Base Substrate Type Notes
Alkyllithiums (e.g., n-BuLi, sec-BuLi) Pyridines with strong DMGs Can lead to nucleophilic addition. harvard.edu
Lithium Amides (e.g., LDA) Pyridines with various DMGs Commonly used for deprotonation. researchgate.net
TMPMgCl•LiCl Electron-poor heteroarenes Efficient for sensitive substrates. harvard.edu

Nucleophilic Displacement Reactions for Fluoroalkylation

Nucleophilic aromatic substitution (SNAr) is a key pathway for introducing fluorine onto the pyridine ring. This mechanism is particularly effective when a good leaving group is present at the 2- or 4-positions of the pyridine ring, as the nitrogen atom can stabilize the negatively charged intermediate (Meisenheimer complex). youtube.comquimicaorganica.org

The substitution of a halogen, such as chlorine or bromine, with fluoride (B91410) is a common method for synthesizing fluoropyridines. This "halex" reaction often requires high temperatures or the use of specific fluorinating agents. For instance, the conversion of 2-chloropyridine (B119429) to 2-fluoropyridine (B1216828) has been achieved using potassium bifluoride at 315°C, yielding 74% of the product. researchgate.net In another example, the fluorine atom at the 2-position of compounds like 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine (B1586492) can be exchanged for a chlorine atom. googleapis.com The use of 1B metal fluorides (like those derived from Cu₂O treated with HF) in the presence of pyridine derivatives has also been shown to be effective for halogen-exchange fluorination of primary alkyl halides. oup.com

Fluorodenitration involves the replacement of a nitro group (–NO₂) with a fluorine atom. This reaction is particularly effective for 2- or 4-nitropyridines. acs.org The reaction can be carried out under mild conditions using tetrabutylammonium (B224687) fluoride (TBAF) as the fluoride source. acs.org For 3-nitropyridines, the reaction generally requires the presence of other electron-withdrawing groups on the ring to proceed efficiently. acs.org

Table 2: Conditions for Fluorodenitration of Nitropyridines

Substrate Fluoride Source Conditions Outcome
2- or 4-Nitropyridines Tetrabutylammonium fluoride (TBAF) Mild conditions General and efficient reaction. acs.org

Electrochemical and Chemical Fluorination Techniques for Pyridine Rings

Direct fluorination of the pyridine C-H bond offers an alternative route that avoids pre-functionalization. Both electrochemical and chemical methods have been developed for this purpose.

Electrochemical Fluorination : This technique can produce perfluoro-(N-fluoroalkylpiperidines) from various alkyl-substituted pyridines. rsc.org The yields are highly dependent on the position and number of alkyl substituents on the pyridine ring. rsc.org For example, electrochemical fluorination of pyridine itself gives an 8% yield, while 2,6-dimethylpyridine (B142122) yields 26%. rsc.org More selective methods have also been developed; 2-fluoropyridine has been synthesized in 22% yield via electrochemical fluorination at a platinum anode using tetramethylammonium (B1211777) dihydrogen trifluoride (Me₄NF·2HF) as the fluoride source. researchgate.net

Chemical Fluorination : A variety of chemical reagents can achieve selective fluorination.

Silver(II) fluoride (AgF₂) : This reagent allows for the site-selective fluorination of a single C-H bond adjacent to the nitrogen in pyridines and diazines at room temperature. researchgate.netacs.org The reaction is typically complete within an hour and is highly selective for the ortho-position. researchgate.netacs.org

Elemental Fluorine-Iodine Mixtures : These mixtures can selectively produce 2-fluoro-derivatives of pyridine and quinoline (B57606) in high yields at room temperature. rsc.org The reaction is thought to proceed through an N-iodo-heterocyclic intermediate. rsc.org

Selectfluor : In silver(I)-initiated radical C-H fluorinations, pyridines can form [N−F−N]⁺ halogen bonds with Selectfluor, which facilitates the single-electron reduction by the catalytic Ag(I). ucmerced.edu

Synthesis of 3-Fluoropyridine (B146971) Intermediates

The synthesis of 3-fluoropyridine is a critical step, as it serves as a direct precursor for compounds like this compound. Several synthetic routes have been established.

One common method is a variation of the Balz-Schiemann reaction, which traditionally involves the thermal decomposition of diazonium fluoroborates. A modified, one-step synthesis from 3-aminopyridine (B143674) using fluoboric acid and sodium nitrite (B80452) has been developed to improve yield and safety. google.com This method can increase the yield threefold compared to the conventional diazotization method. google.com

Ring-forming reactions provide another powerful approach. A Rh(III)-catalyzed C–H functionalization has been developed to prepare multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.govresearchgate.net This method is versatile, accommodating a range of substituents. nih.gov Another innovative method involves the photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl enol ethers, followed by a one-pot condensation with ammonium (B1175870) acetate (B1210297) to form the 3-fluoropyridine ring. acs.org

Furthermore, strategies using Zincke imine intermediates have been developed for the regioselective C3-fluorination of pyridines. acs.orgnih.gov This process involves ring-opening to form the Zincke imine, which then undergoes regioselective C–F bond formation with an electrophilic fluorinating reagent, followed by ring closure to yield the 3-fluoropyridine. acs.org

Table 3: Selected Synthetic Methods for 3-Fluoropyridine Intermediates

Method Starting Materials Key Reagents/Catalysts Key Feature
Modified Diazotization 3-Aminopyridine Fluoboric acid, Sodium nitrite, Water absorbent Improved yield and safety over classic Balz-Schiemann. google.com
Rh(III)-Catalyzed Cyclization α-Fluoro-α,β-unsaturated oximes, Alkynes [Cp*RhCl₂]₂/metal acetate One-step synthesis of multi-substituted 3-fluoropyridines. nih.gov
Photoredox Coupling/Condensation α,α-Difluoro-β-iodoketones, Silyl enol ethers fac-Ir(ppy)₃, Ammonium acetate One-pot synthesis from two ketone components. acs.org

Ethoxylation Reactions for this compound Formation

The introduction of an ethoxy group onto a fluorinated pyridine ring is a key transformation for the synthesis of this compound. This is typically achieved through ethoxylation reactions where a C-O bond is formed at the C2 position of a suitable pyridine precursor. The primary methods employed are nucleophilic aromatic substitution (SNAr) and, more recently, transition metal-catalyzed processes.

Nucleophilic aromatic substitution (SNAr) is a principal pathway for the synthesis of this compound. wikipedia.org This reaction involves the displacement of a leaving group, typically a halide, from an aromatic ring by a nucleophile. wikipedia.org For the synthesis of the target compound, the reaction proceeds by treating 2,3-difluoropyridine (B50371) with sodium ethoxide. The pyridine ring, being electron-deficient, is activated towards attack by nucleophiles, a characteristic that is enhanced by the presence of electron-withdrawing fluorine substituents. masterorganicchemistry.com

The SNAr reaction generally proceeds via a two-step addition-elimination mechanism. youtube.com The nucleophile, in this case, the ethoxide ion (EtO⁻), attacks the electron-deficient carbon atom bearing the leaving group to form a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com Subsequently, the leaving group (fluoride ion) is eliminated, restoring the aromaticity of the ring and yielding the final product, this compound.

The mechanism of ethoxide reactivity in SNAr reactions on fluoropyridines is well-established. The aromatic ring in fluoropyridines is electrophilic, particularly at positions ortho and para to the ring nitrogen, due to the nitrogen's inductive and mesomeric electron-withdrawing effects. masterorganicchemistry.com When ethoxide attacks the C2 carbon of 2,3-difluoropyridine, the negative charge of the resulting Meisenheimer complex is delocalized onto the electronegative nitrogen atom and across the ring, which provides significant stabilization. wikipedia.org This stabilization of the intermediate is a crucial factor driving the reaction forward. The presence of electron-withdrawing groups, such as the nitro group in the classic example of 2,4-dinitrochlorobenzene, greatly facilitates this type of reaction by further stabilizing the anionic intermediate. wikipedia.orgmasterorganicchemistry.com In the case of fluoropyridines, the fluorine atoms themselves contribute to the activation of the ring toward nucleophilic attack. nih.gov

Kinetic studies of SNAr reactions on halo-aromatic systems reveal important factors governing reaction rates. The nature of the leaving group is critical; for halogens, the C-F bond is the strongest, yet fluoride is often the best leaving group in SNAr. This is because the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex, not the subsequent departure of the leaving group. The high electronegativity of fluorine strongly activates the attached carbon atom to nucleophilic attack, accelerating this first step.

In competitive kinetic studies involving 2-halopyridines and sodium ethoxide, 2-fluoropyridine was found to react significantly faster than its chloro-analog. researchgate.net This highlights the superior ability of fluorine to activate the ring for nucleophilic substitution compared to other halogens in this context. Substituents on the pyridine ring also exert a strong influence on reaction rates. Electron-withdrawing groups generally increase the rate of nucleophilic substitution by stabilizing the negatively charged intermediate. mdpi.comrsc.org Conversely, electron-donating groups tend to slow the reaction down.

Table 1: Relative Reactivity of Halopyridines with Sodium Ethoxide

Substrate Relative Reactivity
2-Fluoropyridine 320
2-Chloropyridine 1

Data based on competition kinetics, highlighting the enhanced reactivity of the fluoro-substituent in SNAr reactions. researchgate.net

Regioselectivity is a paramount consideration in the ethoxylation of poly-substituted pyridines like 2,3-difluoropyridine. The formation of this compound requires the ethoxide to selectively attack the C2 position over the C3 position. The regiochemical outcome is dictated by the electronic properties of the pyridine ring. The ring nitrogen strongly activates the ortho (C2, C6) and para (C4) positions towards nucleophilic attack. masterorganicchemistry.comrsc.org

In 2,3-difluoropyridine, the C2 position is significantly more electron-deficient and thus more susceptible to nucleophilic attack than the C3 position, which is meta to the nitrogen. This inherent electronic preference leads to a high degree of regioselectivity, favoring the formation of the 2-ethoxy product. Studies on related systems, such as 2,3,6-trifluoropyridine, have also shown that reaction with sodium ethoxide occurs preferentially at the C2 position. researchgate.net The conditions of the reaction, including the solvent and temperature, can also play a role in controlling selectivity, but the intrinsic electronic bias of the substrate is the dominant factor. rsc.org

Table 2: Regioselectivity in Nucleophilic Aromatic Substitution of Fluoropyridines

Substrate Nucleophile Major Product Position of Attack Rationale
2,3-Difluoropyridine Sodium Ethoxide C2 Strong activation by ortho-nitrogen.
Pentafluoropyridine Hydroxybenzaldehydes C4 Strong activation by para-nitrogen. rsc.org

While SNAr is a common method, transition metal catalysis offers an alternative route for C-O bond formation. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been adapted for etherification. nih.gov These methods can be particularly useful when the SNAr reaction is sluggish or lacks the desired selectivity.

For the synthesis of this compound, a palladium-catalyzed process could involve the coupling of a 2-halo-3-fluoropyridine (e.g., 2-chloro- or 2-bromo-3-fluoropyridine) with ethanol (B145695) or sodium ethoxide. The catalytic cycle typically involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the pyridine substrate to form a palladium(II) complex. The regioselectivity of this step is a key factor. baranlab.org

Alcohol/Alkoxide Coordination and Deprotonation: The alcohol or alkoxide coordinates to the palladium center. In the case of an alcohol, a base is required to facilitate deprotonation and form the palladium-alkoxide species.

Reductive Elimination: The final step involves the formation of the C-O bond and the desired this compound product, regenerating the palladium(0) catalyst. nih.gov

The choice of ligand for the palladium catalyst is crucial for the success of these reactions, influencing catalyst stability, reactivity, and selectivity. nih.gov While less common than SNAr for this specific transformation, palladium-catalyzed methods provide a powerful alternative for constructing aryl ethers.

Nucleophilic Aromatic Substitution (SNAr) with Alkoxides

Large-Scale Synthesis Considerations and Process Optimization

Transitioning the synthesis of this compound from the laboratory to a large scale introduces several engineering and safety challenges that must be addressed through process optimization.

For the SNAr pathway using sodium ethoxide and 2,3-difluoropyridine, key optimization parameters include:

Temperature Control: SNAr reactions are often highly exothermic. Effective heat management is critical on a large scale to prevent thermal runaway, ensure consistent product quality, and maintain a safe operating environment.

Solvent Selection: The choice of solvent is vital. Polar aprotic solvents like DMSO, DMF, or NMP are typically used to solvate the cationic counter-ion (Na⁺) and increase the nucleophilicity of the ethoxide. On a large scale, factors like solvent cost, toxicity, boiling point, and ease of recovery and recycling become important considerations.

Reactant Stoichiometry and Addition: Precise control over the molar ratio of sodium ethoxide to 2,3-difluoropyridine is necessary to maximize conversion and minimize side reactions. The rate of addition of the ethoxide solution can also be used to control the reaction temperature.

Work-up and Purification: Developing a robust and scalable work-up procedure is essential. This includes quenching the reaction, separating the product from the solvent and inorganic salts (e.g., sodium fluoride), and purifying the final product. Methods like distillation or crystallization are preferred over chromatography for large-scale production due to cost and throughput.

Process Safety: Handling of reagents like sodium ethoxide, which is flammable and corrosive, and potentially volatile fluoropyridine starting materials requires stringent safety protocols and appropriate engineering controls.

Optimizing these parameters is crucial for developing a manufacturing process that is not only high-yielding and produces high-purity material but is also cost-effective, safe, and environmentally sustainable. researchgate.net

Development of Commercially Viable Synthetic Routes

A commercially viable synthetic route is predicated on factors such as cost and availability of starting materials, reaction efficiency, yield, operational simplicity, and scalability. For this compound, the most direct and industrially feasible approach is through a Nucleophilic Aromatic Substitution (SNAr) reaction.

This strategy leverages a poly-halogenated pyridine precursor, most plausibly 2,3-difluoropyridine , and reacts it with sodium ethoxide . The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack. The fluorine atom at the 2-position is particularly activated for displacement due to the electron-withdrawing effect of the ring nitrogen.

The reaction proceeds via a stepwise addition-elimination mechanism, where the ethoxide ion attacks the C-2 position to form a stable intermediate known as a Meisenheimer complex. Subsequently, the fluoride ion is eliminated, yielding the final product, this compound, and sodium fluoride as a salt byproduct. Research has shown that the reaction of 2-fluoropyridine with sodium ethoxide in ethanol is significantly faster—by a factor of 320—than the corresponding reaction with 2-chloropyridine, making fluoro-substituted precursors highly attractive for efficient synthesis. nih.gov

The key reaction is as follows:

Figure 1: General reaction scheme for the synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr).

The commercial viability of this route is supported by the high reactivity of fluoropyridines in SNAr reactions, which allows for milder reaction conditions and shorter processing times compared to less reactive chloro- or bromo-pyridines. nih.gov The starting materials, 2,3-difluoropyridine and sodium ethoxide, are accessible industrial chemicals.

The table below outlines typical parameters for this type of transformation in a conventional batch process.

ParameterValue / ConditionRationale
Starting Material 2,3-DifluoropyridineHigh reactivity of the C-2 fluorine atom towards nucleophilic displacement. nih.gov
Nucleophile Sodium Ethoxide (NaOEt)Provides the ethoxy group; strong nucleophile.
Solvent Ethanol (EtOH) or Tetrahydrofuran (THF)Ethanol can serve as both solvent and a source for the ethoxide. THF is a common aprotic solvent for SNAr.
Temperature 25°C to 80°CThe reaction is often facile, but may require moderate heating to achieve optimal reaction rates.
Reaction Time 1 - 6 hoursDependent on temperature and substrate concentration.
Workup Aqueous quench, extractionStandard procedure to remove the sodium fluoride byproduct and isolate the organic product.
Typical Yield >80%SNAr reactions on activated fluoropyridines are typically high-yielding.

Flow Chemistry Applications in Fluoropyridine Synthesis

Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, particularly for reactions that are exothermic or require precise control. vapourtec.com The SNAr synthesis of this compound is an excellent candidate for adaptation to a flow process.

In a hypothetical flow setup, two separate streams—one containing 2,3-difluoropyridine dissolved in a suitable solvent (e.g., THF or ethanol) and the other containing sodium ethoxide in ethanol—would be continuously pumped and combined at a mixing junction (T-mixer). The resulting mixture flows through a heated, temperature-controlled reactor coil. The high surface-area-to-volume ratio of the flow reactor enables superior heat transfer, allowing for precise temperature management and preventing the formation of hotspots that can lead to side reactions. youtube.com This level of control ensures consistent product quality and enhances operational safety.

After traversing the reactor coil for a defined residence time, the stream can be passed through a back-pressure regulator to allow the system to operate at temperatures above the solvent's boiling point, further accelerating the reaction. youtube.com The product stream can then be directly subjected to in-line quenching and purification steps.

The table below compares the key aspects of batch versus flow chemistry for this synthesis.

FeatureBatch ProcessFlow Chemistry ProcessAdvantage of Flow Chemistry
Heat Transfer Limited by vessel surface area; potential for hotspots.Excellent; high surface-area-to-volume ratio. youtube.comEnhanced safety, reduced byproducts.
Temperature Control ± 5-10°C± 1°CHigh precision leads to consistent product quality.
Mixing Dependent on stirrer efficiency; can be non-uniform.Rapid and efficient diffusion-based mixing in microchannels. vapourtec.comImproved reaction kinetics and yield.
Safety Large volume of reagents handled at once.Small reaction volume at any given time.Minimized risk of thermal runaway.
Scalability Requires larger reactors; process re-optimization often needed.Achieved by running the system for longer durations ("scaling out"). vapourtec.comSimpler and more predictable scale-up.
Reaction Time HoursSeconds to MinutesIncreased throughput and efficiency.

Sustainable Synthesis and Green Chemistry Principles

The application of green chemistry principles is crucial for developing environmentally responsible and economically efficient chemical processes. The proposed SNAr synthesis of this compound can be evaluated against these principles to identify areas for sustainable optimization.

Waste Prevention: The SNAr reaction is inherently atom-efficient and high-yielding, which minimizes the generation of waste. The primary byproduct is sodium fluoride, a simple inorganic salt.

Atom Economy: The reaction incorporates a significant portion of the reactants into the final product. Calculating the atom economy provides a metric for how efficiently raw materials are converted.

Use of Safer Solvents: Ethanol is a preferable solvent as it is derived from renewable resources (bioethanol) and has a lower toxicity profile than many aprotic polar solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

Renewable Feedstocks: Using bio-derived ethanol as both a solvent and a reagent precursor (for sodium ethoxide) aligns with the principle of utilizing renewable resources.

Inherently Safer Chemistry: Migrating the synthesis to a continuous-flow process significantly enhances safety by minimizing the volume of material being reacted at any point, thereby reducing the risks associated with potential exothermic events. vapourtec.com

The table below provides an analysis of the synthesis route in the context of key green chemistry principles.

Green Chemistry PrincipleApplication in this compound Synthesis
Prevention High-yield reaction minimizes byproduct formation.
Atom Economy Good, with NaF as the main byproduct.
Less Hazardous Synthesis Avoids highly toxic reagents like phosphorous oxychloride or explosive diazonium salts sometimes used in heterocycle synthesis. nih.gov
Safer Solvents Ethanol is a greener solvent choice compared to traditional polar aprotic solvents.
Energy Efficiency Flow chemistry enables rapid heating and shorter reaction times, reducing energy consumption.
Renewable Feedstocks Ethanol can be sourced from renewable biomass.
Reduce Derivatives The SNAr pathway is a direct conversion, avoiding the need for protecting groups.

Reactivity and Functionalization of 2 Ethoxy 3 Fluoropyridine and Its Derivatives

Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are a cornerstone for creating carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. acs.org The 2-ethoxy-3-fluoropyridine core can be functionalized through several such methods, with the Suzuki-Miyaura and Sonogashira couplings being notable examples.

The Suzuki-Miyaura coupling is a powerful method for forming C(sp²)–C(sp²) bonds and has been successfully applied to functionalize the 2-ethoxypyridine (B84967) framework. nih.govmdpi.com This involves the reaction of a boronic acid or ester derivative with an aryl or vinyl halide, catalyzed by a palladium complex. mdpi.com

A key intermediate for Suzuki-Miyaura reactions is 2-ethoxy-3-pyridylboronic acid. A commercially viable, large-scale synthesis of this compound has been developed utilizing a directed ortho-metalation (DoM) strategy on the readily available 2-ethoxypyridine. worktribe.com This method involves the deprotonation at the C3 position, directed by the C2-ethoxy group, followed by quenching with a boron electrophile like triisopropyl borate (B1201080) to generate the boronic acid. worktribe.comorgsyn.org This approach provides a direct and efficient route to the desired pyridylboronic acid, which serves as a versatile building block for further diversification. worktribe.com The X-ray crystal structure of the resulting 2-ethoxy-3-pyridylboronic acid reveals the influence of the adjacent ethoxy substituent on the boronic acid group. worktribe.com

2-Ethoxy-3-pyridylboronic acid has proven to be an effective coupling partner in palladium-catalyzed Suzuki-Miyaura reactions with a variety of aryl and heteroaryl halides. worktribe.com These reactions typically proceed in high yield, allowing for the synthesis of novel 2-ethoxy-3-aryl/heteroaryl-pyridines. The versatility of this method is demonstrated by its successful application with different halides and heterocyclic partners, including pyridyl, pyrimidyl, and pyrazyl systems. worktribe.com

Table 1: Suzuki-Miyaura Coupling of 2-Ethoxy-3-pyridylboronic Acid with Various Halides

Aryl/Heteroaryl HalideProductYield (%)Reference
4-Bromotoluene2-Ethoxy-3-(4-methylphenyl)pyridine95 worktribe.com
4-Bromoanisole2-Ethoxy-3-(4-methoxyphenyl)pyridine98 worktribe.com
3-Bromopyridine2-Ethoxy-3-(3-pyridyl)pyridine85 worktribe.com
5-Bromopyrimidine2-Ethoxy-3-(5-pyrimidyl)pyridine82 worktribe.com
Bromopyrazine2-Ethoxy-3-(pyrazyl)pyridine78 worktribe.com

Data sourced from Durham Research Online. worktribe.com

The Sonogashira reaction is a cross-coupling method used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org While specific studies on the Sonogashira coupling of this compound were not found, the reaction has been successfully applied to other functionalized bromofluoropyridine scaffolds. researchgate.netsoton.ac.uk For instance, researchers have reported the Sonogashira coupling of 6-bromo-3-fluoro-2-cyanopyridine and 6-bromo-3-fluoro-2-pyridinaldoxime with various terminal alkynes. researchgate.netsoton.ac.uk These reactions proceed efficiently and tolerate a range of functional groups on the alkyne partner, demonstrating the utility of this method for creating diverse alkynyl-substituted fluoropyridines. soton.ac.uk This suggests the potential applicability of the Sonogashira coupling for the functionalization of halo-derivatives of this compound.

Table 2: Examples of Sonogashira Coupling with Bromofluoropyridine Derivatives

Bromofluoropyridine SubstrateAlkyne PartnerProductYield (%)Reference
6-Bromo-3-fluoro-2-cyanopyridinePhenylacetylene3-Fluoro-6-(phenylethynyl)picolinonitrile93 soton.ac.uk
6-Bromo-3-fluoro-2-cyanopyridine1-Ethynyl-4-ethylbenzene6-((4-Ethylphenyl)ethynyl)-3-fluoropicolinonitrile95 soton.ac.uk
6-Bromo-3-fluoro-2-cyanopyridinePropargyl alcohol3-Fluoro-6-(3-hydroxyprop-1-yn-1-yl)picolinonitrile90 soton.ac.uk

Data demonstrates the applicability of Sonogashira coupling to related fluoropyridine systems. soton.ac.uk

Beyond the Suzuki and Sonogashira reactions, the this compound core is a potential substrate for other transition metal-catalyzed transformations. The general mechanism for these cross-coupling reactions involves three main steps: oxidative addition, transmetalation, and reductive elimination. acs.org Given the reactivity of aryl halides and pseudohalides in various palladium-catalyzed processes, derivatives of this compound could likely participate in reactions such as Heck coupling (with alkenes), Buchwald-Hartwig amination (with amines), and C-O coupling (with alcohols). nih.govwiley-vch.de For example, palladium-catalyzed C–O cross-coupling has been developed for reacting fluorinated alcohols with (hetero)aryl bromides, highlighting the continuous expansion of these methodologies to include fluorinated substrates. nih.gov

Suzuki-Miyaura Coupling with Boronic Acid Derivatives

Nucleophilic Aromatic Substitution (SNAr) on this compound Derivatives

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing electron-deficient aromatic and heteroaromatic rings. nih.govmdpi.com The pyridine (B92270) ring is inherently electron-deficient, making it susceptible to nucleophilic attack, particularly when substituted with a good leaving group at the 2- or 4-positions. nih.govyoutube.com

The fluorine atom is an excellent leaving group in SNAr reactions on heterocyclic rings. The high electronegativity of fluorine accelerates the rate-determining nucleophilic addition step. nih.gov It has been demonstrated that the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide in ethanol (B145695) is 320 times faster than the corresponding reaction of 2-chloropyridine (B119429). nih.govresearchgate.net This enhanced reactivity allows SNAr reactions on 2-fluoropyridines to proceed under milder conditions compared to other halopyridines, which is advantageous when working with complex molecules containing sensitive functional groups. nih.gov

In this compound, the fluorine atom is at the 3-position. While the C2 and C4 positions are most activated for SNAr, substitution can still occur at C3, influenced by the electronic effects of other substituents. The presence of the ethoxy group at the 2-position would electronically and sterically influence the regioselectivity and rate of nucleophilic attack. The general mechanism involves the attack of a nucleophile on the electron-deficient ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the expulsion of the fluoride (B91410) leaving group to restore aromaticity. nih.gov This pathway allows for the introduction of a wide variety of oxygen, nitrogen, and sulfur nucleophiles onto the pyridine core. nih.govnih.gov

Table 3: Relative Reactivity of 2-Halopyridines in SNAr with Sodium Ethoxide

SubstrateRelative RateReference
2-Fluoropyridine320 nih.gov, researchgate.net
2-Chloropyridine1 nih.gov, researchgate.net

Data highlights the superior leaving group ability of fluoride in SNAr reactions on the pyridine ring. nih.govresearchgate.net

Reactivity with Nitrogen-Centered Nucleophiles

The reaction of this compound with nitrogen-centered nucleophiles typically proceeds via nucleophilic aromatic substitution (SNAr). In this mechanism, the nucleophile attacks the pyridine ring, leading to the displacement of a leaving group. While both the ethoxy and fluoro groups could potentially be displaced, the fluorine atom is generally a better leaving group in SNAr reactions on electron-deficient rings like pyridine.

Research on related 2-fluoropyridine systems shows that they readily react with primary and secondary amines to yield the corresponding 2-aminopyridine (B139424) derivatives. researchgate.netnih.gov These reactions can often be performed under catalyst-free conditions, using the amine itself as the reagent and solvent, or in a polar aprotic solvent like DMSO. nih.gov The reaction of 2-fluoropyridines with lithium amides has also been reported as an effective, transition-metal-free method for amination, providing aminopyridines in moderate to good yields under mild conditions. researchgate.net

While direct studies on this compound are limited, analogous reactions on 2,3-difluoropyridine (B50371) derivatives provide insight. For instance, the reaction of 2,3-difluoro-5-chloropyridine with ammonia (B1221849) water (ammonification) selectively displaces one of the fluorine atoms to introduce an amino group. google.com This suggests that this compound would likely react with amines at the C-2 position, displacing the ethoxy group, or potentially at the C-3 position, displacing the fluoro group, depending on the specific reaction conditions and the nature of the nucleophile. The presence of the ethoxy group at the 2-position may influence the regioselectivity of the attack. For example, amination of 5-bromo-2-ethoxypyridine (B189575) yields a mixture of 5- and 4-amino compounds, indicating complex reactivity patterns. journals.co.za

Table 1: Representative Amination Reactions of Fluorinated Pyridines

Starting MaterialNucleophileConditionsProductYieldReference
2-FluoropyridineLithium amidesMild conditions2-AminopyridinesModerate to Good researchgate.net
2-FluoropyridineAllylamineMicrowave, 190°C2-(Allylamino)pyridine64% nih.gov
2,3-Difluoro-5-chloropyridineAmmonia waterNot specified2-Amino-3-fluoro-5-chloropyridine85.58% google.com

Reactivity with Sulfur-Centered Nucleophiles

The reaction of halopyridines with sulfur-centered nucleophiles, such as thiols and thiolates, is a common method for synthesizing thiopyridine derivatives. sci-hub.sechemrxiv.org In the case of 2-halopyridines, studies comparing different halogens (F, Cl, Br, I) have shown that the relative reactivity towards sulfur nucleophiles like sodium thiophenoxide (PhSNa) often decreases in the order of I > Br > Cl > F. sci-hub.se This trend suggests that the rate-determining step is the cleavage of the carbon-halogen bond, as fluoride is the poorest leaving group among the halogens. sci-hub.se

However, the high electrophilicity of the carbon atom attached to fluorine can still facilitate the reaction. 2-Thiopyridine derivatives are valuable in drug discovery, and methods leveraging highly reactive pyridinium (B92312) intermediates, such as 2-chloro-1-(1-ethoxyvinyl)pyridinium triflate, have been developed to react with thiols at room temperature. chemrxiv.org These findings suggest that this compound would react with sulfur nucleophiles, likely displacing the ethoxy group to form 2-thioether-3-fluoropyridine derivatives, although the conditions might need to be optimized to favor this pathway over fluorine displacement.

Reactivity with Oxygen-Centered Nucleophiles

The reactivity of halopyridines with oxygen-centered nucleophiles, such as alcohols and phenols, also follows the SNAr mechanism. sci-hub.se In contrast to sulfur nucleophiles, the reaction of 2-halopyridines with an oxygen nucleophile like benzyl (B1604629) alcohol shows a different reactivity trend: F > Cl > Br > I. sci-hub.se This reversal indicates that for oxygen nucleophiles, the initial attack of the nucleophile on the electron-deficient carbon is the rate-determining step. The high electronegativity of fluorine makes the adjacent carbon atom (C-2) highly electrophilic, thus accelerating the attack by the oxygen nucleophile. sci-hub.se

This principle is well-established; the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine. nih.gov Therefore, this compound is expected to be reactive towards oxygen nucleophiles. The reaction could potentially lead to the displacement of the fluorine atom to yield a 3-alkoxy or 3-phenoxy derivative. Alternatively, harsh conditions could lead to the formation of 2-amino-3-hydroxypyridine (B21099) from related precursors, which is a valuable synthetic intermediate. chemicalbook.comgoogle.com

Table 2: Comparison of Halopyridine Reactivity with Nucleophiles

Nucleophile TypeHalogen Reactivity TrendRate-Determining StepReference
Sulfur (e.g., PhSNa)I > Br > Cl > FLeaving group departure sci-hub.se
Oxygen (e.g., PhCH₂OH)F > Cl > Br > INucleophilic attack sci-hub.se

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the aromatic ring, replacing a hydrogen atom. total-synthesis.comkhanacademy.org The regioselectivity of this reaction is governed by the electronic effects of the substituents already present on the ring. libretexts.org For this compound, the ethoxy group (-OEt) is an electron-donating group (activating) and directs incoming electrophiles to the ortho and para positions. The fluorine atom (-F) is deactivating due to its inductive effect but also directs ortho and para due to resonance.

The combined directing effects would likely favor substitution at the C-5 position, which is para to the activating ethoxy group and meta to the fluorine. Substitution at the C-4 position is also possible, being ortho to the fluorine and meta to the ethoxy group. Common EAS reactions include nitration (using HNO₃/H₂SO₄ to generate NO₂⁺) and halogenation (using X₂ with a Lewis acid catalyst). libretexts.orgmasterorganicchemistry.com The pyridine nitrogen itself is deactivating towards EAS and directs electrophiles to the C-3 and C-5 positions. The interplay of these directing effects makes the precise outcome dependent on the specific electrophile and reaction conditions.

Metalation and Lithiation Strategies for Further Functionalization

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org This technique utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent (like n-butyllithium), facilitating deprotonation at the adjacent ortho position. wikipedia.orgorganic-chemistry.org The resulting aryllithium intermediate can then be trapped with various electrophiles.

For this compound, both the ethoxy and fluoro substituents can act as moderate DMGs. organic-chemistry.org The pyridine nitrogen itself is a powerful DMG. Lithiation of pyridines can be complex due to competing nucleophilic addition to the ring. harvard.edu However, the use of specific bases like lithium diisopropylamide (LDA) or sterically hindered magnesium amides can achieve selective deprotonation. harvard.edunih.gov

Given the substituents, several outcomes are possible:

C-4 Lithiation: Directed by the fluorine at C-3 and the pyridine nitrogen.

C-6 Lithiation: An unprecedented C-6 lithiation of 2-chloropyridine has been achieved using a BuLi-LiDMAE superbase, suggesting that non-obvious sites can be functionalized. researchgate.net

Halogen Dance: In dihalopyridines, lithiation can sometimes lead to a "halogen dance" rearrangement, where the lithium and a halogen atom exchange positions. nih.gov While not directly applicable here, it highlights the complex reactivity of lithiated pyridines.

Once the lithiated intermediate is formed, it can react with a wide range of electrophiles, such as aldehydes, ketones, CO₂, or silyl (B83357) halides, to introduce new functional groups with high regioselectivity. harvard.edunih.gov

Photochemical Reactions and Organometallic Transformations

The functionalization of this compound can also be achieved through organometallic cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. acs.orgwiley-vch.de The C-F bond is generally strong and less reactive in cross-coupling compared to C-Cl, C-Br, or C-I bonds. Therefore, if the pyridine ring were further halogenated (e.g., at the 5-position with bromine), selective cross-coupling at the C-Br position would be highly feasible.

Common cross-coupling reactions applicable to such derivatives include:

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl halide using a palladium catalyst and a copper co-catalyst to form a C-C bond. soton.ac.uk

Stille Coupling: This involves the reaction of an organostannane with an aryl halide, catalyzed by palladium. harvard.edu

Suzuki Coupling: This widely used reaction couples an organoboron compound (like a boronic acid) with an aryl halide in the presence of a palladium catalyst and a base. wiley-vch.de

Functionalization for Radiolabeling and Imaging Probes

Fluorine-18 (B77423) ([¹⁸F]) is the most important positron-emitting radionuclide for Positron Emission Tomography (PET) imaging due to its optimal half-life (110 min) and low positron energy. acs.org The introduction of [¹⁸F] into bioactive molecules is a key strategy for developing new PET radiotracers.

The this compound scaffold is relevant for radiolabeling in several ways. Molecules containing a fluoroethoxy group are common in PET tracer design. nih.govnih.gov The synthesis of such tracers often involves the nucleophilic substitution of a leaving group (like tosylate or mesylate) with [¹⁸F]fluoride. For example, [¹⁸F]fluoroethyl tosylate can be used to alkylate a precursor molecule to introduce the [¹⁸F]fluoroethoxy group. nih.gov

Alternatively, direct aromatic nucleophilic substitution on a suitable precursor can be used to introduce the [¹⁸F]fluoride ion. For example, a precursor with a good leaving group (like a nitro group or a trimethylammonium salt) at the 3-position of the 2-ethoxypyridine ring could potentially be used for direct [¹⁸F]-fluorination. The development of palladium-catalyzed C–O cross-coupling reactions also provides a route to synthesize ¹⁸F-labeled fluoroalkyl aryl ethers from [¹⁸F]fluoroalcohols. nih.gov These strategies allow for the late-stage introduction of the radioisotope, which is crucial given the short half-life of ¹⁸F.

Incorporation of Fluorine-18 via Click Chemistry

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has become a prominent method for the incorporation of the positron-emitting radionuclide Fluorine-18 (¹⁸F) into biomolecules. acs.orgorganic-chemistry.orginterchim.fr This approach typically involves the preparation of an ¹⁸F-labeled prosthetic group containing either an azide (B81097) or a terminal alkyne, which is then conjugated to a biomolecule bearing the complementary functional group. organic-chemistry.orginterchim.fr The reaction is highly efficient, regioselective, and occurs under mild conditions, making it suitable for sensitive biological molecules. acs.orgorganic-chemistry.org

While direct ¹⁸F-labeling of this compound itself is not extensively documented in the context of click chemistry, the strategy is well-established for structurally similar fluoropyridine derivatives. These derivatives are functionalized to serve as ¹⁸F-labeled building blocks. For instance, acetylene-bearing 2-[¹⁸F]fluoropyridines have been synthesized and successfully conjugated to azide-modified molecules. researchgate.net

A closely related analogue, 2-fluoro-3-(2-(2-(prop-2-ynyloxy)ethoxy)ethoxy)pyridine, has been synthesized and utilized as a prosthetic group for ¹⁸F labeling. researchgate.net This suggests a viable pathway for functionalizing this compound. An alkyne or azide moiety can be introduced into the this compound scaffold, likely by modifying the ethoxy group or by substitution at other positions on the pyridine ring, to prepare it for click chemistry applications.

The general process for ¹⁸F-labeling using a fluoropyridine-based prosthetic group via CuAAC can be summarized as follows:

Synthesis of the Precursor: A precursor molecule, often containing a trimethylammonium or nitro group at the 2-position of the pyridine ring, is synthesized. This leaving group facilitates the subsequent nucleophilic substitution with [¹⁸F]fluoride.

Radiolabeling: The precursor is reacted with cyclotron-produced [¹⁸F]fluoride ion to yield the ¹⁸F-labeled fluoropyridine prosthetic group.

Click Conjugation: The purified ¹⁸F-labeled prosthetic group is then reacted with the target molecule (e.g., a peptide, protein, or small molecule) containing the complementary functionality (azide or alkyne) in the presence of a copper(I) catalyst.

Purification: The final ¹⁸F-labeled conjugate is purified, typically using high-performance liquid chromatography (HPLC).

An example of a prosthetic reagent used for click-labeling reactions is [¹⁸F]FPyZIDE, which is produced from either a nitro or a trimethylammonium precursor. nih.gov The choice of precursor can significantly impact the radiochemical yield, with the trimethylammonium precursor generally showing higher efficiency. nih.gov

Radiochemical Yields of Selected ¹⁸F-Labeled Prosthetic Groups
Prosthetic GroupPrecursor TypeRadiochemical Yield (RCY)Reference
Acetylene-bearing 2-[¹⁸F]fluoropyridines2-TrimethylammoniumpyridinylNot specified researchgate.net
[¹⁸F]FPyZIDENitro12.6 ± 2.4% (with 2% H₂O) nih.gov
[¹⁸F]FPyZIDETrimethylammonium60.9 ± 14.1% (with 2% H₂O) nih.gov

Strategies for ¹⁵N-Labeled Fluoropyridines

The incorporation of the stable isotope Nitrogen-15 (¹⁵N) into pyridine rings is of significant interest for mechanistic studies, metabolic tracing, and in nuclear magnetic resonance (NMR) spectroscopy. A robust and general method for the ¹⁵N-labeling of a wide array of pyridines, including those with substitution patterns similar to this compound, involves a ring-opening and ring-closing strategy via Zincke imine intermediates. nih.govresearchgate.netchemrxiv.orgchemrxiv.org

This approach offers high levels of ¹⁵N incorporation (>95% in most cases) and is applicable to complex, late-stage pharmaceutical compounds. nih.govchemrxiv.org The process begins with the activation of the pyridine nitrogen with a trifluoromethanesulfonyl (triflyl or Tf) group, followed by nucleophilic attack and ring-opening to form a Zincke imine. The key ¹⁵N-incorporation step occurs during the subsequent ring-closure in the presence of a ¹⁵N-labeled ammonium (B1175870) salt, such as [¹⁵N]NH₄Cl. nih.govchemrxiv.org

The general mechanism for the ¹⁵N-labeling of pyridines via Zincke imines is as follows:

Activation: The starting pyridine is reacted with triflic anhydride (B1165640) (Tf₂O) to form the N-Tf-pyridinium salt.

Ring-Opening: The activated pyridine undergoes nucleophilic attack by a secondary amine, such as dibenzylamine, leading to the opening of the pyridine ring and the formation of an N-Tf-Zincke imine. nih.govresearchgate.net

Ring-Closure and ¹⁵N-Incorporation: The isolated Zincke imine is then treated with a ¹⁵N-labeled ammonium salt (e.g., [¹⁵N]NH₄Cl) and a base (e.g., sodium acetate). This facilitates the exchange of the ¹⁴N atom with ¹⁵N and subsequent ring-closure to yield the ¹⁵N-labeled pyridine. nih.govresearchgate.net

This method has been successfully applied to a diverse range of substituted pyridines, demonstrating its broad functional group tolerance. nih.gov While this compound was not explicitly listed in the reported substrates, the methodology has been shown to be effective for pyridines with various electronic and steric properties, suggesting its potential applicability. nih.govchemrxiv.org

¹⁵N-Labeling of Substituted Pyridines via Zincke Imines
SubstrateYield of ¹⁵N-Pyridine¹⁵N IncorporationReference
2-Phenylpyridine92%>99% nih.gov
3-Bromopyridine75%99% nih.gov
2-Methoxypyridine62%98% nih.gov
3-(Trifluoromethyl)pyridine78%95% nih.gov

Computational Chemistry and Theoretical Investigations

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. Through the application of quantum mechanics, the electronic structure of 2-Ethoxy-3-fluoropyridine can be elucidated, offering a detailed picture of its behavior at the molecular level.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. DFT calculations have been employed to study a variety of substituted pyridines, providing valuable information on their molecular geometry and reactivity. For derivatives like 2-alkoxy-3-cyanopyridines, DFT calculations have been instrumental in determining their molecular geometry and chemical reactivity. nih.gov Studies on fluorinated pyridines have also utilized DFT to analyze their vibrational spectra and structural parameters. researchgate.net

While specific DFT data for this compound is not extensively published, calculations on analogous compounds suggest that the ethoxy group at the 2-position and the fluorine atom at the 3-position will significantly influence the electron density distribution of the pyridine (B92270) ring. The geometry of the molecule would be optimized to find the lowest energy conformation, taking into account the steric and electronic interactions between the substituents and the pyridine ring.

Table 1: Predicted Geometrical Parameters from DFT (Illustrative)

ParameterPredicted Value
C2-O Bond Length~1.36 Å
C3-F Bond Length~1.35 Å
C2-N-C6 Angle~117°
Dihedral Angle (C3-C2-O-CH2)Variable, defining conformation

Note: These are estimated values based on general DFT calculations of similar structures and are for illustrative purposes.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map illustrates the electrostatic potential on the surface of a molecule, with different colors representing regions of varying potential.

For substituted pyridines, the MEP map is significantly influenced by the nature and position of the substituents. rsc.orgnih.gov In this compound, the electronegative fluorine atom at the 3-position is expected to create a region of negative electrostatic potential. Conversely, the hydrogen atoms of the ethoxy group and on the pyridine ring will likely be characterized by positive electrostatic potential. The nitrogen atom of the pyridine ring typically presents a region of negative potential, which can be modulated by the presence of the adjacent ethoxy group. researchgate.net Understanding the MEP is crucial for predicting non-covalent interactions and potential sites for metabolic transformations.

Frontier Orbital Analysis (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

In substituted pyridines, the energies and distributions of the HOMO and LUMO are highly dependent on the substituents. researcher.life For this compound, the electron-donating ethoxy group is expected to raise the energy of the HOMO, while the electron-withdrawing fluorine atom would lower the energy of the LUMO. This interplay of substituent effects will determine the final HOMO-LUMO gap. A smaller gap suggests higher reactivity. Analysis of similar fluorinated and alkoxy-substituted pyridines indicates that the HOMO is likely to be localized on the pyridine ring and the ethoxy group, while the LUMO will also be distributed across the aromatic system, with significant contributions from the atoms of the pyridine ring. researchgate.netresearchgate.net

Table 2: Predicted Frontier Orbital Energies (Illustrative)

OrbitalEnergy (eV)
HOMO-6.5 to -7.5
LUMO-0.5 to -1.5
HOMO-LUMO Gap5.0 to 7.0

Note: These are estimated energy ranges based on computational studies of analogous substituted pyridines.

Molecular Dynamics Simulations

MD simulations would allow for the exploration of the conformational landscape of the ethoxy group, providing insights into its flexibility and preferred orientations. Furthermore, simulations in an aqueous environment could reveal the hydration patterns around the molecule and provide information on its solubility. In the context of drug design, MD simulations are invaluable for studying the stability of a ligand-protein complex and for calculating binding free energies.

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) modeling is a key component of medicinal chemistry that aims to correlate the chemical structure of a compound with its biological activity. nih.gov SAR studies on related alkoxy-pyridine series have been conducted to optimize their properties for specific biological targets. nih.gov

For this compound, SAR studies would involve synthesizing and testing a series of analogs with modifications at various positions of the molecule. For instance, the length of the alkoxy chain could be varied, or the fluorine atom could be replaced with other halogens. The position of the substituents could also be altered to understand their impact on activity. Such studies are crucial for identifying the key structural features required for a desired biological effect. nih.govresearchgate.net

3D-QSAR Studies

Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) studies are a more advanced form of SAR that considers the three-dimensional properties of molecules to build a predictive model of their biological activity. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to generate these models.

While no specific 3D-QSAR studies on this compound have been published, such an investigation would be highly valuable. A 3D-QSAR model would require a dataset of structurally related compounds with their corresponding biological activities. The model would then generate contour maps indicating regions where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity. This information provides a visual and quantitative guide for the design of new, more potent analogs.

Field-Based QSAR Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery and chemical research, providing models that correlate a compound's chemical structure with its biological activity. Field-based QSAR is a sophisticated 3D-QSAR technique that utilizes the molecular fields surrounding a molecule to predict its activity. This approach avoids the need for structural alignment of different molecules and instead focuses on the steric, electrostatic, and hydrophobic fields they generate.

While specific field-based QSAR studies focusing exclusively on this compound are not extensively detailed in the available literature, the methodology is widely applied to heterocyclic compounds like pyrimidine-sulfonamide hybrids. nih.govnih.gov In such studies, a library of compounds is analyzed to build a model where the fields are sampled at various grid points around the molecules. nih.gov These models help in designing new compounds with potentially enhanced biological activity by identifying the key field characteristics that are essential for interaction with a biological target. nih.gov For this compound, a field-based QSAR approach would involve calculating its molecular interaction fields and comparing them to a set of known active compounds to predict its potential biological profile.

Prediction of Reactivity and Reaction Pathways

The reactivity of this compound is primarily dictated by the electronic properties of the pyridine ring, which are modulated by the ethoxy and fluoro substituents. The pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic attack. The substituents play a crucial role in determining the rate and regioselectivity of such reactions.

The fluorine atom at the 3-position is strongly electron-withdrawing, further decreasing the electron density of the aromatic ring and making it more susceptible to nucleophilic aromatic substitution (SNAr). Conversely, the ethoxy group at the 2-position is an electron-donating group, which can partially counteract the effect of the fluorine and the ring nitrogen.

Studies on related fluoropyridines provide valuable insights into potential reaction pathways. For instance, 2-fluoropyridines are known to be significantly more reactive towards nucleophiles than their 2-chloro counterparts. acs.orgnih.gov The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide in ethanol (B145695) is reported to be 320 times faster than the reaction of 2-chloropyridine (B119429), highlighting the high reactivity of the C-F bond in this position. acs.org While the fluorine in this compound is at the 3-position and not an ideal leaving group for SNAr, its presence activates the ring. The primary site of nucleophilic attack would likely be the 4- or 6-position, which are activated by the ring nitrogen and the fluorine substituent. The ethoxy group at the 2-position can also be a target for substitution under certain conditions, a common reaction pathway for 2-alkoxypyridines. Therefore, the reaction pathways for this compound are predicted to be dominated by nucleophilic aromatic substitution, with the precise outcome depending on the nature of the nucleophile and the reaction conditions.

Conformational Analysis and Molecular Geometry

The molecular geometry and conformational flexibility of this compound are key determinants of its physical properties and how it interacts with other molecules. The core structure is the planar pyridine ring. Theoretical calculations on related molecules like 2-fluoropyridine and 3-fluoropyridine (B146971) show that the ring bond distances are very similar to those of pyridine itself, with a notable exception being the shortening of the C-N bond adjacent to the fluorine atom in 2-fluoropyridine. researchgate.net

The primary source of conformational flexibility in this compound arises from the ethoxy group, which has two rotatable single bonds (C-O and C-C). chemscene.com This allows the ethyl group to adopt various conformations relative to the pyridine ring. The most stable conformation will be a balance between steric hindrance with the adjacent fluorine atom and electronic effects, such as hyperconjugation.

Computational methods like Density Functional Theory (DFT) are commonly used to investigate the conformational preferences of such molecules. researchgate.netnih.gov These calculations can determine the relative energies of different conformers and predict the most stable three-dimensional structure. The analysis would typically explore the rotation around the pyridine-oxygen bond and the oxygen-ethyl bond to identify the global energy minimum.

Table 1: Computational Data for this compound

Table of Mentioned Compounds

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms. For 2-Ethoxy-3-fluoropyridine, ¹H, ¹³C, and ¹⁹F NMR are the primary techniques used for structural confirmation.

¹H NMR and ¹³C NMR for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR are crucial for mapping the carbon-hydrogen framework of a molecule.

¹H NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the ethoxy group and the three protons on the pyridine (B92270) ring.

Ethoxy Group: The ethyl protons typically appear as a triplet around 1.4 ppm (CH₃) and a quartet around 4.4 ppm (CH₂), resulting from coupling with each other.

Pyridine Ring Protons: The three aromatic protons (H-4, H-5, and H-6) would appear in the downfield region (approximately 7.0-8.0 ppm). Their signals would be split into complex multiplets due to coupling with each other and with the fluorine atom at the C-3 position. Specifically, the H-4 proton would show coupling to both H-5 and the fluorine atom.

¹³C NMR: A proton-decoupled ¹³C NMR spectrum would display seven unique carbon signals. The presence of the highly electronegative fluorine atom significantly influences the chemical shifts of the adjacent carbons.

Pyridine Ring Carbons: The carbon atom bonded directly to the fluorine (C-3) and the adjacent carbon (C-2) would appear as doublets due to one-bond (¹JCF) and two-bond (²JCF) coupling, respectively. These C-F coupling constants are often large and are a key feature in identifying fluorinated compounds. researchgate.netmagritek.com

Ethoxy Group Carbons: The two carbons of the ethoxy group would appear in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom Nucleus Predicted Chemical Shift (ppm) Predicted Multiplicity
CH₃ (Ethoxy) ¹H ~1.4 Triplet (t)
CH₂ (Ethoxy) ¹H ~4.4 Quartet (q)
H-4, H-5, H-6 ¹H ~7.0 - 8.0 Multiplets (m)
CH₃ (Ethoxy) ¹³C ~15 Singlet
CH₂ (Ethoxy) ¹³C ~65 Singlet
C-3 ¹³C ~140-155 Doublet (d)

¹⁹F NMR for Fluorine Environment Analysis

Fluorine-19 NMR is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. huji.ac.ilsigmaaldrich.com

For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance, as there is only one fluorine atom in the molecule. The chemical shift of this signal provides insight into the electronic environment of the fluorine atom on the pyridine ring. This signal would be split by coupling to the adjacent aromatic protons, primarily H-4 (a three-bond coupling, ³JHF) and to a lesser extent H-2 if it were present, and H-5 (a four-bond coupling, ⁴JHF). This results in a complex multiplet, which can be simplified using proton-decoupling techniques. huji.ac.il

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)

While 1D NMR provides fundamental information, two-dimensional (2D) NMR experiments are often employed for unambiguous structural assignment.

2D NMR: Techniques like COSY (Correlation Spectroscopy) would definitively establish the connectivity between coupled protons, such as those on the pyridine ring. Heteronuclear experiments like HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom, while HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations between protons and carbons. For instance, an HMBC spectrum would show a correlation between the ethoxy CH₂ protons and the C-2 carbon of the pyridine ring, confirming the position of the ethoxy group.

Solid-State NMR: Although less common for routine analysis of small organic molecules, Solid-State NMR could be used to study the compound in its crystalline form. This can provide information about molecular packing, conformation, and the presence of different polymorphs.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight and elemental formula of a compound. rsc.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool that measures the mass of a molecule with very high accuracy (typically to within 0.001 atomic mass units). rsc.org This precision allows for the unambiguous determination of the elemental composition of a molecule. For this compound, with a molecular formula of C₇H₈FNO, HRMS would be used to confirm its exact mass, distinguishing it from other compounds with the same nominal mass.

Table 2: HRMS Data for this compound

Formula Calculated Exact Mass Ion Type Expected m/z

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like pyridine derivatives. It typically generates protonated molecules [M+H]⁺ with minimal fragmentation. In the ESI-MS spectrum of this compound, the most prominent peak would be the pseudomolecular ion at an m/z corresponding to the mass of the neutral molecule plus the mass of a proton. This technique confirms the molecular weight of the compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit a unique pattern of absorption bands corresponding to the vibrations of its constituent parts: the fluorinated pyridine ring and the ethoxy substituent.

By analogy with related compounds such as pyridine, fluoropyridines, and ethoxybenzene, the characteristic vibrational modes for this compound can be predicted. The spectrum would be characterized by several key regions:

Aromatic C-H Stretching: Vibrations associated with the C-H bonds on the pyridine ring are anticipated in the 3100-3000 cm⁻¹ region.

Aliphatic C-H Stretching: The ethoxy group's methyl (CH₃) and methylene (CH₂) groups will show strong C-H stretching absorptions in the 2975-2845 cm⁻¹ range docbrown.info.

Aromatic Ring Vibrations: The C=C and C=N stretching vibrations within the pyridine ring are expected to produce a series of sharp bands in the 1650-1400 cm⁻¹ region pw.edu.plresearchgate.net. The substitution pattern, including the fluorine and ethoxy groups, will influence the precise positions and intensities of these bands.

C-O Stretching: A strong, characteristic band for the aryl-alkyl ether linkage (Ar-O-C) is expected, typically appearing in the 1270-1230 cm⁻¹ (asymmetric) and 1050-1000 cm⁻¹ (symmetric) regions.

C-F Stretching: A strong absorption band due to the C-F stretching vibration is anticipated, typically found in the 1300-1100 cm⁻¹ range.

The following table summarizes the expected prominent IR absorption bands for this compound based on characteristic frequencies of its functional components.

Vibrational ModeExpected Wavenumber (cm⁻¹)Functional Group
Aromatic C-H Stretch3100 - 3000Pyridine Ring
Aliphatic C-H Stretch2975 - 2845Ethoxy Group (-OCH₂CH₃)
Aromatic C=C and C=N Stretch1650 - 1400Pyridine Ring
Asymmetric Ar-O-C Stretch1270 - 1230Aryl Ether
C-F Stretch1300 - 1100Fluoroaromatic
Symmetric Ar-O-C Stretch1050 - 1000Aryl Ether

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light msu.edukhanacademy.orgyoutube.com. The absorption of photons promotes electrons from a lower energy molecular orbital, typically the highest occupied molecular orbital (HOMO), to a higher energy empty orbital, the lowest unoccupied molecular orbital (LUMO) khanacademy.org.

For aromatic compounds like this compound, the primary electronic transitions are typically π → π* and n → π*.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Aromatic systems exhibit strong π → π* absorptions. Benzene, for instance, shows intense absorption bands around 180 nm and 200 nm, with a weaker, structured band near 260 nm up.ac.za.

n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pair on the nitrogen atom of the pyridine ring or the oxygen of the ethoxy group, to a π* antibonding orbital. These transitions are generally weaker than π → π* transitions.

In this compound, the pyridine ring acts as the primary chromophore. The UV spectrum of pyridine shows an absorption maximum around 254 nm, which is attributed to a combination of π → π* and n → π* transitions researchgate.net. The presence of substituents alters the energy levels of the molecular orbitals and thus shifts the absorption maxima. Both the electron-donating ethoxy group and the electron-withdrawing fluorine atom will influence the position and intensity of the absorption bands compared to unsubstituted pyridine. One would expect a bathochromic (red) shift of the primary absorption bands due to the extension of the conjugated system by the substituents up.ac.za.

Advanced Spectroscopic Techniques for Gas-Phase Studies

To obtain more detailed information on the electronic and vibrational structure of molecules in an unperturbed environment, advanced gas-phase spectroscopic techniques are employed. These methods, often utilizing supersonic jet expansion to cool molecules to very low rotational and vibrational temperatures, provide highly resolved spectra that reveal fine details of molecular structure and dynamics ias.ac.in.

Resonance-Enhanced Multi-Photon Ionization (REMPI) is a highly sensitive and selective technique used to study the electronic states of atoms and molecules nih.gov. In a (1+1) REMPI process, the first photon excites the molecule from its ground electronic state (S₀) to a specific rovibronic level of an excited electronic state (S₁). A second photon then ionizes the molecule from this excited state. By scanning the wavelength of the excitation laser and detecting the resulting ions, a spectrum of the S₁ state is obtained acs.orgresearchgate.net.

For this compound, REMPI spectroscopy would allow for the precise determination of the S₁ state excitation energy (the band origin). This technique provides detailed information about the vibrational modes of the molecule in its first electronically excited state.

Mass-Analyzed Threshold Ionization (MATI) spectroscopy is a high-resolution technique that yields the vibrational spectrum of the molecular cation scispace.comresearchgate.net. It is often used in conjunction with REMPI. In a MATI experiment, molecules are excited to high-lying Rydberg states just below the ionization threshold. A delayed, pulsed electric field is then applied to ionize these long-lived Rydberg states. This method allows for the very precise determination of the adiabatic ionization energy (IE) and the vibrational frequencies of the cation scispace.comresearchgate.netresearchgate.net.

For this compound, MATI spectroscopy would provide the precise adiabatic IE, corresponding to the energy required to remove an electron from the molecule in its vibrational ground state to form the cation in its vibrational ground state. The resulting MATI spectrum would consist of a series of peaks corresponding to the vibrational modes of the this compound cation.

The table below presents experimental data for related molecules, illustrating the type of information that REMPI and MATI spectroscopy can provide.

CompoundS₁ Excitation Energy (cm⁻¹)Adiabatic Ionization Energy (cm⁻¹)
Ethoxybenzene36370 ± 465665 ± 7
3-Fluoropyridine (B146971)35064 ± 276579 ± 6
3-Chloropyridine34840 ± 275879 ± 6

Data sourced from studies on ethoxybenzene, 3-fluoropyridine, and 3-chloropyridine.

Vibronic coupling refers to the interaction between electronic states and molecular vibrations ias.ac.innih.govaip.org. This phenomenon is crucial in understanding molecular spectroscopy, photophysics, and reactivity. When two electronic states are close in energy, certain vibrational modes can facilitate interaction or mixing between them, leading to changes in molecular geometry, shifts in spectral lines, and altered dynamics in the excited state aip.org.

In substituted pyridines, vibronic coupling effects have been observed to be significant aip.orgaps.org. For instance, studies on 3-chloropyridine and 3-fluoropyridine have shown that the first excited state (S₁) can be strongly coupled to higher electronic states (S₂/S₃) via specific, non-totally symmetric vibrational modes. This coupling can lead to a distorted, lower-symmetry geometry in the excited state. Similarly, the cationic ground state (D₀) can couple with nearby excited cationic states (D₁), resulting in a twisted geometry for the molecular ion.

For this compound, an analysis of the vibronic structure in its REMPI and MATI spectra would be essential. The presence of unexpected or intense bands corresponding to non-totally symmetric vibrations could indicate strong vibronic coupling. Identifying the specific vibrational modes involved in this coupling provides deep insight into the nature of the electronic states and the flow of energy within the molecule upon excitation or ionization aps.org.

Biological Activity and Medicinal Chemistry Research

Enzymatic Inhibition Studies

The 2-ethoxy-3-fluoropyridine scaffold has been incorporated into molecules designed to inhibit specific enzymes, a common strategy in drug discovery.

Dihydroorotate Dehydrogenase (DHODH) Inhibition

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway and a validated target for the treatment of autoimmune diseases and cancer. springermedizin.descbt.com The inhibition of DHODH depletes the pool of pyrimidines necessary for DNA and RNA synthesis, thereby halting cell proliferation. scbt.com

While direct studies on this compound as a DHODH inhibitor are not extensively documented, the role of fluorine in modulating the activity of DHODH inhibitors is well-established. Fluorine substitution can stabilize the bioactive conformation of inhibitors and influence their binding modes within the enzyme's active site. dtu.dk Research on triazolopyrimidine-based DHODH inhibitors has shown that increasing fluorination can dramatically increase binding affinity. monash.edu

Several potent DHODH inhibitors feature a biphenyl (B1667301) moiety, which plays a crucial role in the ligand-DHODH interactions. nih.gov Although not containing a biphenyl group, the structural features of this compound derivatives could be optimized to interact with the hydrophobic tunnel and key residues of the DHODH active site.

Other Enzyme Target Engagements

Derivatives of 2-alkoxypyridines have been investigated for their inhibitory activity against other enzymes. A recent study focused on 2-alkoxy-3-cyanopyridine derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease. nih.gov This research highlights the potential for this class of compounds to interact with serine hydrolases.

Specifically, a series of 2-alkoxy-3-cyanopyridines were synthesized and evaluated, with some compounds showing good inhibitory activity. For example, one derivative demonstrated an IC50 of 53.95 ± 4.29 µM for AChE, while another had an IC50 of 31.79 ± 0.38 µM for BuChE. nih.gov Kinetic studies revealed a competitive mode of inhibition for these compounds. nih.gov These findings suggest that the 2-alkoxypyridine scaffold, which is closely related to this compound, can be a starting point for the design of inhibitors for various enzyme targets.

Compound TypeTarget EnzymeIC50 (µM)Inhibition Type
2-Alkoxy-3-cyanopyridine Derivative 1Acetylcholinesterase (AChE)53.95 ± 4.29Competitive
2-Alkoxy-3-cyanopyridine Derivative 2Butyrylcholinesterase (BuChE)31.79 ± 0.38Competitive

Receptor Binding and Modulation Studies

The interaction of small molecules with cellular receptors is a fundamental aspect of pharmacology. Derivatives containing the this compound moiety have been explored for their ability to bind to and modulate the function of specific receptors.

Tauopathy Positron Emission Tomography (PET) Radiotracers

Tauopathies are a class of neurodegenerative diseases characterized by the abnormal aggregation of tau protein in the brain. frontiersin.org Positron Emission Tomography (PET) is a non-invasive imaging technique that can visualize and quantify these tau aggregates in vivo, aiding in diagnosis and the evaluation of therapeutic interventions. nih.gov The development of selective and high-affinity PET radiotracers for tau is a significant focus of neuroscience research. nih.gov

First-generation tau PET tracers have shown promise but also limitations, such as off-target binding. nih.gov The search for next-generation tracers with improved properties is ongoing. While there is no specific mention in the reviewed literature of this compound derivatives being developed as tau PET tracers, the physicochemical properties of this scaffold make it a potentially attractive core for such agents. The presence of fluorine allows for radiolabeling with fluorine-18 (B77423), a commonly used positron-emitting isotope. The lipophilicity and polarity, influenced by the ethoxy and fluoro groups, could be optimized to achieve the necessary blood-brain barrier penetration and specific binding to tau aggregates.

Based on the available search results, there is no specific information regarding the biological or medicinal chemistry research of the compound "this compound" in the context of the requested outline. The search results discuss related compounds, such as other fluoropyridine derivatives, 2-thiopyridines, or provide general reviews on antimicrobial and anticancer mechanisms.

The compound 2-Bromo-3-fluoropyridine, which is structurally similar, is described as a key pharmaceutical intermediate used as a building block for creating more complex molecules. This suggests that this compound may also primarily serve as a chemical intermediate in the synthesis of pharmacologically active agents rather than being an active agent itself.

Due to the lack of specific data on the antitubercular, antiviral, antibacterial, antifungal, or anticancer properties of this compound in the provided search results, it is not possible to generate the requested article with scientifically accurate and detailed research findings for each specified section and subsection. Information on related compounds or general mechanisms cannot be used, as per the user's strict instructions to focus solely on "this compound" and the provided outline.

Therefore, the requested article cannot be generated.

Anticancer Research

Cytotoxicity Studies

There are no publicly accessible studies detailing the cytotoxic effects of this compound on any cell lines. Consequently, no data on its potential as an anti-cancer agent or its general cellular toxicity is available.

Neurological Applications

Similarly, the exploration of this compound for neurological disorders has not been documented in accessible scientific literature.

Alzheimer's Disease Research

No research has been published that investigates the efficacy or mechanism of action of this compound in the context of Alzheimer's disease. This includes a lack of studies on its potential to inhibit amyloid-beta plaque formation, reduce tau pathology, or modulate any other relevant biological targets associated with the disease.

Neurotherapeutic Agent Development

Beyond Alzheimer's disease, there is no available information on the development of this compound as a neurotherapeutic agent for any other neurological conditions. Its potential interactions with neurotransmitter systems, ion channels, or other central nervous system targets remain uninvestigated in the public domain.

Pharmacological and Biochemical Investigations

Structure-Activity Relationship (SAR) Studies for Biological Potency

The biological activity of pyridine (B92270) derivatives is significantly influenced by the nature and position of their substituents. In the case of 2-Ethoxy-3-fluoropyridine, the interplay between the fluorine atom and the ethoxy group is crucial for its pharmacological profile. Structure-activity relationship (SAR) studies are essential for optimizing drug potency, selectivity, and pharmacokinetic properties. researchgate.neteurekaselect.com The pyridine ring itself is a common scaffold in many FDA-approved drugs due to its ability to engage in hydrogen bonding and pi-stacking interactions, while its planarity and aqueous solubility are advantageous properties. nih.gov

The incorporation of fluorine into molecules like pyridine derivatives is a widely used strategy in medicinal chemistry to enhance biological potency and metabolic stability. researchgate.netresearchgate.net The position of the fluorine atom on the pyridine ring can dramatically alter the compound's electronic properties, pKa, and binding affinity to biological targets. researchgate.netnih.gov

Electronic Effects : Fluorine is the most electronegative element, and its presence on the pyridine ring exerts a strong electron-withdrawing inductive effect. This can influence the basicity of the pyridine nitrogen, affecting how the molecule interacts with protein targets.

Metabolic Blocking : Placing a fluorine atom at a position susceptible to metabolic oxidation can block this pathway, thereby increasing the compound's metabolic stability and half-life. researchgate.net For this compound, the fluorine at the C-3 position could prevent potential hydroxylation at that site.

Conformational Effects : The introduction of fluorine can influence the preferred conformation of the molecule, which may lead to a more favorable orientation for binding to a target receptor or enzyme. nih.gov

Table 1: Influence of Substituent Position on Hypothetical Biological Activity of Pyridine Derivatives

CompoundPosition of FluorineOther SubstituentRelative PotencyRationale
Derivative A 3-Fluoro2-Ethoxy+++The 3-fluoro position can modulate ring electronics and block metabolism, while the 2-ethoxy group provides a key interaction point.
Derivative B 4-Fluoro2-Ethoxy++A fluorine at the 4-position may have a different electronic influence on the pyridine nitrogen compared to the 3-position.
Derivative C 5-Fluoro2-Ethoxy+The 5-position is electronically distinct and may not provide the same metabolic blocking or binding benefits.
Derivative D 3-Fluoro2-Methoxy++A smaller methoxy (B1213986) group may have slightly different binding interactions compared to the ethoxy group.

This table is illustrative, based on general SAR principles for pyridine derivatives.

To further optimize the biological activity of a lead compound like this compound, medicinal chemists often explore modifications to its side chains and consider replacing the core ring structure.

Side Chain Modifications : The ethoxy group at the C-2 position is a prime target for modification. Altering its length (e.g., methoxy, propoxy), introducing branching, or adding other functional groups can impact potency, selectivity, and physical properties like solubility and lipophilicity. Such modifications aim to find the optimal fit within a target's binding pocket.

Metabolism and Biotransformation Pathways

The metabolism of a chemical compound describes the biochemical processes that alter it within the body, primarily to facilitate its excretion. nih.gov This biotransformation typically occurs in two phases: Phase I (functionalization reactions like oxidation) and Phase II (conjugation reactions). nih.gov

The liver is the primary site of drug metabolism, largely carried out by a superfamily of enzymes known as Cytochrome P450s (CYPs). nih.govacs.org These enzymes are responsible for the oxidative metabolism of a vast number of compounds. nih.gov For pyridine-containing molecules, metabolism often involves oxidation of the pyridine ring or its substituents. nih.gov

The metabolism of this compound is expected to involve several CYP isoforms. Studies on similar fluorinated pyridines and other aromatic compounds indicate that enzymes such as CYP3A4, CYP2C9, and CYP2E1 are often implicated. nih.govnih.gov The likely metabolic pathways include:

O-deethylation : The removal of the ethyl group from the ethoxy substituent is a common metabolic pathway for alkoxy-aromatic compounds, catalyzed by CYP enzymes. nih.gov

Ring Hydroxylation : Oxidation of the pyridine ring at positions not blocked by fluorine is another possibility.

N-oxidation : The pyridine nitrogen can be oxidized to form an N-oxide metabolite. nih.gov

The presence of fluorine can influence which metabolic pathways are favored. By blocking one potential site of metabolism, it may redirect metabolic activity to other parts of the molecule. researchgate.net

Table 2: Potential Cytochrome P450 Isoforms in the Metabolism of this compound

Enzyme FamilySpecific IsoformPotential Metabolic Reaction
Cytochrome P450 CYP3A4O-deethylation, Ring Hydroxylation
Cytochrome P450 CYP2C9O-deethylation
Cytochrome P450 CYP2E1Ring Hydroxylation, N-oxidation

This table is based on known metabolic pathways for related pyridine and fluorinated compounds. nih.govnih.gov

Identifying the metabolites of a compound is crucial for understanding its clearance mechanisms and pharmacological profile. Modern analytical techniques are employed for this purpose, primarily high-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govyoutube.com

For fluorinated compounds, ¹⁹F NMR spectroscopy is a particularly powerful tool. It allows for the direct detection and quantification of the parent compound and any fluorine-containing metabolites in biological samples like urine or plasma with minimal interference from endogenous molecules. nih.govrsc.org Based on known biotransformation pathways, the expected major metabolites of this compound would likely be 3-fluoro-2-hydroxypyridine (B75413) (from O-deethylation) and various hydroxylated derivatives on the pyridine ring. nih.govnih.gov

Metabolic stability is a critical parameter in drug discovery, indicating how quickly a compound is metabolized by liver enzymes. springernature.com This is commonly assessed in vitro using liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of CYP enzymes. nih.govmercell.com

In a typical assay, the compound is incubated with liver microsomes and necessary cofactors (like NADPH), and the concentration of the parent compound is measured over time by LC-MS/MS. mercell.com The results are used to calculate key parameters such as the in vitro half-life (t½) and intrinsic clearance (Clint). mercell.com Compounds with higher metabolic stability generally have a longer half-life in vivo. The inclusion of fluorine in a molecule often leads to an increase in metabolic stability by blocking metabolically labile sites. nih.govresearchgate.net

Table 3: Representative Metabolic Stability Data in Human Liver Microsomes

CompoundHalf-life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein)Metabolic Stability Classification
This compound (Hypothetical) 4515.4Moderate
Non-fluorinated Analog (Hypothetical) 1546.2Low
Verapamil (Control) 2527.7Moderate-Low

This table presents hypothetical but representative data to illustrate the assessment of metabolic stability. Verapamil is often used as a control compound.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Considerations

Computational ADME/T Predictions

The prediction of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, along with its potential toxicity (T), is a critical step in the early phases of drug discovery. neotridentglobal.comnih.gov Computational, or in silico, models are frequently employed to estimate these parameters, helping to prioritize compounds with favorable pharmacokinetic profiles. ucsd.edutandfonline.com These predictive models utilize the chemical structure of a compound to calculate various physicochemical and toxicological endpoints. nih.gov

For the specific compound, this compound, no dedicated computational ADME/T studies appear to be publicly available. Therefore, a data table of predicted properties for this molecule cannot be generated at this time. General ADME/T prediction software and platforms are available that could theoretically be used to generate such data, but without experimentally validated results, these would remain purely theoretical.

In Vivo and In Vitro Correlation Studies

In vitro-in vivo correlation (IVIVC) studies are essential in pharmaceutical development to establish a relationship between a drug's performance in laboratory tests (in vitro) and its behavior in a living organism (in vivo). iapchem.org This correlation allows researchers to predict the bioavailability of a drug from its dissolution characteristics, which can streamline the development process and support regulatory submissions.

A literature search did not yield any in vivo or in vitro studies specifically investigating this compound. Consequently, no correlation studies have been performed or reported for this compound.

Biochemical Target Elucidation and Mechanism of Action Studies

Understanding how a compound interacts with biological targets is fundamental to elucidating its mechanism of action. This often involves a combination of biochemical assays and cellular studies.

Enzyme Binding Assays

Enzyme binding assays are conducted to determine if a compound can interact with and potentially inhibit or activate an enzyme. These assays are crucial for identifying the molecular targets of a drug. Techniques such as affinity labeling can be used to identify nucleotide-binding sites on enzymes. researchgate.netresearchgate.net

There are no published studies detailing the results of enzyme binding assays performed with this compound. Therefore, its enzymatic targets and binding affinities remain unknown.

Cellular Growth and Viral Replication Assays

Cellular growth assays are used to assess the effect of a compound on cell proliferation, which is particularly relevant for anticancer drug discovery. Viral replication assays, on the other hand, are employed to determine if a compound can inhibit the life cycle of a virus. Pyridine-containing compounds have been a subject of interest for their potential antimicrobial and antiviral activities. mdpi.com Some pyrimidine (B1678525) nucleoside analogues have been evaluated as potential antiviral agents against HIV and HBV. nih.gov Alkaloids, some of which contain pyridine-like structures, have also been investigated for their potential antiviral actions. mdpi.com

Despite the interest in related structures, no specific data from cellular growth or viral replication assays for this compound have been reported in the scientific literature.

Protein-Protein Interaction Modulation

Protein-protein interactions (PPIs) are involved in a vast array of cellular processes, and their dysregulation is often linked to disease. nih.gov The modulation of these interactions with small molecules presents a promising, albeit challenging, therapeutic strategy. drugdiscoverychemistry.comnih.govscispace.com The development of modulators often requires targeting large and relatively flat protein surfaces, which differs from traditional enzyme inhibitor design. nih.gov

There is no available research to suggest that this compound has been investigated as a modulator of protein-protein interactions. Therefore, its potential to interfere with or stabilize any specific PPIs has not been determined.

Toxicity Mechanisms and Safety Profiles

Detailed toxicological data regarding the specific mechanisms and safety profile of this compound are not extensively available in publicly accessible scientific literature. Authoritative and comprehensive studies detailing its acute toxicity, potential for skin and eye irritation, carcinogenicity, mutagenicity, or reproductive toxicity have not been identified.

However, information regarding a structurally similar compound, 5-Bromo-2-ethoxy-3-fluoropyridine, is available through its Safety Data Sheet (SDS). keyorganics.net This document indicates that the bromo-derivative is classified as harmful if swallowed, in contact with skin, or if inhaled. keyorganics.net The SDS for 5-Bromo-2-ethoxy-3-fluoropyridine does not provide specific data on the precise toxicological mechanisms, such as LD50 values, but outlines general precautionary measures based on its hazard classification. keyorganics.net

For fluorinated pyridine derivatives in general, toxicological profiles can vary significantly based on the nature and position of the substituents on the pyridine ring. The introduction of a fluorine atom can alter the metabolic stability and biological activity of the molecule. nih.gov General toxicological studies on pyridine and its alkyl derivatives indicate a range of potential effects, but this information is broad and may not be directly applicable to this compound. industrialchemicals.gov.aunih.gov

Due to the absence of specific studies on this compound, a detailed analysis of its toxicity mechanisms and a comprehensive safety profile cannot be constructed at this time. The toxicological properties have not been fully investigated.

Toxicity Data for Related Compounds

To provide some context within the broader class of substituted pyridines, the following table summarizes the hazard statements for a structurally related compound. It is crucial to note that this information is not directly applicable to this compound and should be interpreted with caution.

Compound NameCAS NumberHazard StatementsSource
5-Bromo-2-ethoxy-3-fluoropyridine886373-20-2H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled keyorganics.net

Patent Landscape and Commercial Applications

Analysis of Patent Filings Related to 2-Ethoxy-3-fluoropyridine and its Derivatives

An analysis of the patent landscape reveals that while patents specifically claiming this compound as a final product are not prominent, its structural motif is integral to a variety of patented compounds. The value of this compound often lies in its role as a versatile synthetic intermediate. Patents for related fluoropyridine compounds, such as 2-amino-3-fluoropyridine, highlight the broad utility of this class of molecules in the fields of medicine, agriculture, and materials science. google.com

For instance, patents have been filed for the preparation methods of various fluoropyridine compounds, underscoring the industrial importance of efficient synthetic routes to these key intermediates. google.com The synthesis of N-heteroaryl amides for treating spinal muscular atrophy, coagulation factor (XIa) inhibitors for thromboembolic diseases, and glutamate (B1630785) receptor 2 (mGluR2) antagonists for central nervous system disorders often involve fluoropyridine precursors. google.com

The commercial value of fluoropyridines is on an upward trend, with the global market projected to grow significantly. This growth is largely driven by the expanding pharmaceutical and agrochemical sectors, which increasingly rely on these compounds for the development of new drugs and crop protection agents. dataintelo.com

Patent Focus Area Illustrative Compound Class Potential Application of this compound Motif
Synthesis of Pharmaceutical Intermediates2-amino-3-fluoropyridineAs a precursor for further functionalization to yield complex drug candidates.
Kinase InhibitorsN-heteroaryl amidesIncorporation into the final molecular structure to modulate target binding and pharmacokinetic properties.
CNS Disorder TreatmentsmGluR2 antagonistsServing as a key building block in the synthesis of neurologically active compounds.
Antithrombotic AgentsCoagulation factor (XIa) inhibitorsProviding a fluorinated pyridine (B92270) core for the development of novel anticoagulants.

Emerging Therapeutic and Diagnostic Applications

The 2-alkoxy-3-fluoropyridine scaffold is gaining recognition for its potential in a range of therapeutic and diagnostic applications. Research into structurally similar compounds, particularly 2-alkoxy-3-cyanopyridine derivatives, has revealed a wealth of biological activities. manipal.eduresearchgate.net

Therapeutic Potential:

Recent studies have demonstrated that 2-alkoxy-3-cyanopyridine derivatives exhibit promising anticancer, antibacterial, antidiabetic, antioxidant, antiviral, and anti-inflammatory properties. manipal.eduresearchgate.net For example, novel 2-alkoxycyanopyridine derivatives have been synthesized and evaluated as potent inhibitors of EGFR, HER2, and DHFR, which are key targets in cancer therapy. nih.gov Certain derivatives have shown superior anticancer efficacy against breast cancer cell lines compared to existing drugs. nih.gov Furthermore, this class of compounds has been investigated as cholinesterase inhibitors for the potential treatment of Alzheimer's disease. nih.gov The presence of the 2-ethoxy group and the 3-fluoro substituent in this compound could offer a unique combination of properties to further explore and optimize these activities.

Diagnostic Applications:

The field of medical imaging, particularly Positron Emission Tomography (PET), heavily relies on fluorinated compounds. The fluorine-18 (B77423) isotope is a widely used positron emitter for PET tracers due to its favorable decay characteristics. newswise.com The [18F]fluoropyridine moiety is a key component of several PET imaging probes, including those developed for Alzheimer's disease, such as Flortaucipir F18, which is the first approved tracer for imaging tau protein aggregates. mdpi.com Given the established role of fluoropyridines in PET tracer development, this compound represents a valuable precursor for the synthesis of novel PET ligands for a variety of disease targets. nih.govnih.gov

Application Area Target/Mechanism Relevance of this compound Scaffold
Therapeutic
OncologyEGFR/HER2/DHFR InhibitionPotential to serve as a core structure for novel anticancer agents. nih.gov
Neurodegenerative DiseasesCholinesterase InhibitionA promising scaffold for the development of drugs for Alzheimer's disease. nih.gov
Infectious DiseasesAntibacterial/Antiviral ActivityA building block for new antimicrobial agents. manipal.edu
Inflammatory DisordersAnti-inflammatory EffectsPotential for development into treatments for inflammatory conditions. manipal.edu
Diagnostic
NeuroimagingTau Protein Imaging (Alzheimer's)A precursor for the synthesis of [18F]-labeled PET tracers. mdpi.com
Oncology ImagingTumor-specific TargetingDevelopment of novel PET agents for cancer diagnosis and monitoring.

Future Research Directions and Opportunities

The future for fluorinated pharmaceuticals, and by extension this compound, appears bright, with numerous avenues for further research and development. researchgate.netmdpi.com The versatility of the 2-alkoxy-3-fluoropyridine scaffold makes it an attractive starting point for the discovery of new bioactive molecules.

Key future research directions include:

Expansion of Therapeutic Applications: Building on the promising results from related 2-alkoxy-3-cyanopyridine derivatives, future research could focus on synthesizing and screening libraries of this compound derivatives for a wider range of therapeutic targets. This could include exploring their potential as inhibitors of other kinases, proteases, or ion channels implicated in various diseases.

Development of Novel PET Tracers: The demand for new and more specific PET imaging agents is continually growing. nih.gov Future work could involve the radiosynthesis of [18F]-labeled this compound and its derivatives to develop novel tracers for imaging neuroinflammation, tracking cancer metastasis, or monitoring response to therapy.

Structure-Activity Relationship (SAR) Studies: Detailed SAR studies on derivatives of this compound will be crucial to understand how modifications to the ethoxy group or substitutions at other positions on the pyridine ring affect biological activity and selectivity. This will guide the rational design of more potent and specific drug candidates. researchgate.net

Hybrid Molecule Design: To enhance efficacy and combat drug resistance, future strategies may involve creating hybrid molecules that combine the this compound moiety with other known pharmacophores. manipal.edu

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2-Ethoxy-3-fluoropyridine, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : Synthesis typically involves sequential halogenation and nucleophilic substitution. For example, fluorination at the 3-position can be achieved via Balz-Schiemann reaction using 3-aminopyridine derivatives, followed by ethoxy group introduction via SNAr (nucleophilic aromatic substitution) with sodium ethoxide under anhydrous conditions. Key parameters include temperature control (60–80°C for fluorination, 100–120°C for ethoxylation), solvent selection (e.g., DMF for polar aprotic conditions), and stoichiometric excess of reagents to drive reactions to completion . Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization improves purity (>95%) .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :

  • NMR : <sup>19</sup>F NMR shows a singlet near -120 ppm (C-F), while <sup>1</sup>H NMR reveals ethoxy protons as a quartet (δ 1.3–1.5 ppm) and pyridine protons as distinct aromatic signals (δ 8.1–8.5 ppm).
  • LC-MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]<sup>+</sup> at m/z 156.06).
  • IR : Stretching frequencies for C-F (~1100 cm<sup>-1</sup>) and C-O (1250 cm<sup>-1</sup>) validate functional groups .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of vapors (acute toxicity Category 4).
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste under local regulations .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) can map electron density distribution, identifying reactive sites. For example, the 2-ethoxy group’s electron-donating effect activates the 4-position for Suzuki-Miyaura coupling, while fluorine’s electronegativity stabilizes intermediates. Validate predictions experimentally via Pd-catalyzed coupling with aryl boronic acids (yields: 70–85%) .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives across different assays?

  • Methodological Answer :

  • Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and solvent controls (DMSO concentration ≤0.1%).
  • Metabolic Stability Testing : Use liver microsomes to assess compound degradation rates, which may explain variability in IC50 values.
  • Structural Analogs : Compare with 3-fluoro-2-methoxypyridine to isolate the ethoxy group’s contribution to activity .

Q. How do solvent polarity and temperature affect the regioselectivity of electrophilic substitutions on this compound?

  • Methodological Answer :

  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance electrophile activation, favoring substitution at the 5-position. Non-polar solvents (toluene) may shift selectivity to the 4-position due to steric hindrance.
  • Temperature : Lower temperatures (0–25°C) stabilize kinetic products (e.g., 5-nitro derivatives), while higher temperatures (80°C) favor thermodynamic control (4-nitro products). Monitor via TLC and <sup>19</sup>F NMR .

Q. What methodologies quantify the fluorine-18 isotope’s impact on the pharmacokinetics of this compound in tracer studies?

  • Methodological Answer :

  • Radiolabeling : Incorporate <sup>18</sup>F via nucleophilic displacement using K<sup>18</sup>F/Kryptofix 222.
  • PET Imaging : Administer tracer doses (≤1 µg/kg) in rodent models and quantify biodistribution via gamma counting. Compare with non-radioactive analogs to assess isotope effects on clearance rates .

Key Considerations for Researchers

  • Contradictions in Evidence : Fluorination methods vary between Balz-Schiemann () and halogen-exchange routes (). Validate via pilot reactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethoxy-3-fluoropyridine
Reactant of Route 2
Reactant of Route 2
2-Ethoxy-3-fluoropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.